molecular formula C20H20ClN3O B11152331 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

Cat. No.: B11152331
M. Wt: 353.8 g/mol
InChI Key: KGMDAZYQXQUSIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an indole derivative with a piperazine derivative in the presence of formaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole and piperazine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C20H20ClN3O/c21-16-4-3-5-17(13-16)23-8-10-24(11-9-23)20(25)12-15-14-22-19-7-2-1-6-18(15)19/h1-7,13-14,22H,8-12H2

InChI Key

KGMDAZYQXQUSIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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